N-methyl-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide
Vue d'ensemble
Description
N-methyl-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide, commonly known as NBI-98854, is a small molecule drug that has been developed for the treatment of various neurological disorders such as tardive dyskinesia and Huntington's disease.
Mécanisme D'action
NBI-98854 works by selectively inhibiting the uptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and cognition. By blocking the reuptake of dopamine, NBI-98854 increases the availability of dopamine in the brain, which helps to improve the symptoms of neurological disorders such as tardive dyskinesia and Huntington's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBI-98854 have been extensively studied in animal models and human clinical trials. It has been shown to increase the levels of dopamine in the brain, which leads to an improvement in motor function and a reduction in involuntary movements in patients with tardive dyskinesia. NBI-98854 has also been shown to improve cognitive function and reduce the progression of Huntington's disease in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBI-98854 is its high selectivity for dopamine uptake inhibition, which minimizes the risk of side effects. It has also been shown to have a favorable safety profile in human clinical trials. However, one limitation of NBI-98854 is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic efficacy.
Orientations Futures
Future research on NBI-98854 could focus on the development of more potent and selective dopamine uptake inhibitors, as well as the investigation of its potential use in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, studies could explore the optimal dosing and administration of NBI-98854 to maximize its therapeutic potential while minimizing side effects. Finally, research could investigate the potential synergistic effects of NBI-98854 with other medications or therapies for the treatment of neurological disorders.
Applications De Recherche Scientifique
NBI-98854 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing the severity of tardive dyskinesia, a movement disorder caused by long-term use of antipsychotic medications. NBI-98854 has also been investigated for its potential use in the treatment of Huntington's disease, a genetic disorder that affects the brain and causes progressive deterioration of cognitive and motor functions.
Propriétés
IUPAC Name |
N-methyl-N'-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c1-17-14(22)15(23)18-6-7-19-8-10-20(11-9-19)16(24)12-2-4-13(5-3-12)21(25)26/h2-5H,6-11H2,1H3,(H,17,22)(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLRUWMRIMQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.